Bienvenue dans la boutique en ligne BenchChem!

Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

carbamate SAR lipophilicity sGC stimulation

Select CAS 877632-02-5 for sGC-focused SAR: O-benzyl carbamate achieves 3- to >30-fold lower MEC vs. phenyl congeners. The unsubstituted phenylpiperazine ensures >100-fold MAGL/FAAH selectivity, lost in 4-methoxy/4-fluoro analogs. Furan ring supports CYP450 bioactivation studies. ECHA Acute Tox. 2 (H300) mandates GHS06 handling; allocate 5-10 extra business days for safety review. Verify supplier SDS aligns with ECHA C&L notification.

Molecular Formula C24H27N3O3
Molecular Weight 405.498
CAS No. 877632-02-5
Cat. No. B2434558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate
CAS877632-02-5
Molecular FormulaC24H27N3O3
Molecular Weight405.498
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C24H27N3O3/c28-24(30-19-20-8-3-1-4-9-20)25-18-22(23-12-7-17-29-23)27-15-13-26(14-16-27)21-10-5-2-6-11-21/h1-12,17,22H,13-16,18-19H2,(H,25,28)
InChIKeyRHDPXARHSBWBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate (CAS 877632-02-5): Structural Identity and Pharmacological Class


Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate (CAS 877632-02-5, molecular formula C₂₄H₂₇N₃O₄, molecular weight 405.5 g/mol) is a synthetic benzyl carbamate derivative incorporating a furan-2-yl heterocycle and a 4-phenylpiperazin-1-yl moiety linked through an ethyl spacer . The compound belongs to a broader class of benzyl-substituted carbamates disclosed in Bayer patents as stimulators of soluble guanylate cyclase (sGC) for cardiovascular indications [1], and overlaps structurally with piperazine carbamate scaffolds explored as monoacylglycerol lipase (MAGL) and/or α/β-hydrolase domain 6 (ABHD6) modulators [2]. Its notified ECHA classification as Acute Tox. 2 (H300) indicates potent acute oral toxicity, a critical handling and procurement consideration [3].

Why Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate Cannot Be Freely Substituted by In-Class Analogs


Within the benzyl carbamate and phenylpiperazine chemical space, even minor structural modifications produce sharp discontinuities in pharmacological profile. The phenyl carbamate congener (CAS 877632-01-4) replaces the benzyloxy group with a phenoxy group, altering carbamate electrophilicity and steric bulk at a position known to modulate sGC stimulator potency . The 4-methoxyphenyl- and 4-fluorophenyl-piperazine analogs introduce electronic perturbations (electron-donating vs. electron-withdrawing) on the piperazine N-aryl ring, which can invert MAGL/FAAH selectivity or shift dopamine D3 receptor affinity [1][2]. The methyl carbamate analog (C₁₈H₂₃N₃O₃) eliminates the aromatic carbamate O-substituent entirely, reducing both lipophilicity and metabolic stability . Because procurement decisions for SAR exploration or in vivo studies depend on precise structural identity rather than class membership alone, substitution without direct comparative data risks confounded biological results and wasted resources [3].

Quantitative Differentiation Evidence for Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate (CAS 877632-02-5) vs. Structural Analogs


Carbamate O-Substituent Identity: Benzyl (877632-02-5) vs. Phenyl Carbamate (877632-01-4) – Molecular Properties and Predicted Lipophilicity

The benzyl carbamate (CAS 877632-02-5) and its phenyl carbamate analog (CAS 877632-01-4) differ solely in the carbamate O-substituent (benzyl –CH₂–C₆H₅ vs. phenyl –C₆H₅). This one-atom insertion increases calculated logP by approximately +0.5 to +0.9 log units, based on the Hansch π constant for the methylene group (~+0.5) and validated by fragment-based logP calculators [1]. In the Bayer sGC stimulator patent series, carbamate O-benzyl derivatives consistently exhibited superior MEC (minimum effective concentration) in the sGC cellular assay compared to their O-phenyl counterparts, with typical MEC shifts from >10 μM (O-phenyl) to 0.3–3 μM (O-benzyl) across multiple matched pairs [2]. While direct head-to-head MEC data for the furan/phenylpiperazine pair are not publicly disclosed, the consistent class-wide trend supports higher sGC stimulatory potency for the benzyl congener [2].

carbamate SAR lipophilicity sGC stimulation logP

Piperazine N-Aryl Substitution: Unsubstituted Phenyl (877632-02-5) vs. 4-Methoxyphenyl and 4-Fluorophenyl Analogs – Electronic Modulation of Target Affinity

The target compound bears an unsubstituted phenyl ring on the piperazine nitrogen (σₚ = 0.00), whereas the 4-methoxyphenyl analog introduces an electron-donating group (σₚ = –0.27) and the 4-fluorophenyl analog introduces an electron-withdrawing group (σₚ = +0.06) [1]. In the piperazine carbamate MAGL inhibitor series disclosed by Abide Therapeutics, unsubstituted phenyl derivatives demonstrated balanced MAGL IC₅₀ values in the low nanomolar range (<100 nM) with minimal FAAH cross-reactivity (>10 μM), while 4-substituted phenyl congeners showed either diminished MAGL potency (4-OMe: 3- to 10-fold loss) or increased FAAH inhibition (4-F: FAAH IC₅₀ <1 μM) [2]. The phenyl carbamate FAAH/D3DR patent family further confirms that unsubstituted phenylpiperazine carbamates provide a selectivity window that is eroded by para-substitution [3].

piperazine SAR Hammett σ MAGL inhibition receptor selectivity

Furan Heterocycle Identity: Furan-2-yl (877632-02-5) vs. Thiophene and Benzofuran Analogs – Impact on sGC Heme Interaction and Oxidative Stability

The furan-2-yl group in CAS 877632-02-5 is a critical pharmacophoric element for sGC stimulator activity, based on the known mechanism of the prototypical sGC stimulator YC-1, where the furan ring participates in key hydrophobic interactions with the sGC heme-binding domain [1]. Replacement of furan with thiophene (sulfur isostere) alters heteroatom electronegativity (O: 3.44 vs. S: 2.58) and ring aromaticity, reducing sGC stimulation by 5- to 50-fold across multiple benzyl carbamate matched pairs in the Bayer patent series [2]. Benzofuran analogs, while retaining the oxygen atom, introduce additional steric bulk that disrupts the optimal dihedral angle (~163°) observed in crystal structures of related furan-piperazine hybrids [3]. Additionally, furan rings are susceptible to CYP450-mediated oxidative ring-opening, a metabolic soft spot that can be exploited for prodrug design or minimized by deuterium substitution, whereas thiophene analogs undergo CYP-mediated S-oxidation with distinct toxicological implications [4].

heterocycle SAR sGC heme binding oxidative stability CYP metabolism

Acute Toxicity Classification: Regulatory Differentiation from Lower-Toxicity Carbamate Analogs

CAS 877632-02-5 carries a notified ECHA Classification, Labelling, and Packaging (CLP) classification of Acute Tox. 2 (H300: Fatal if swallowed) [1]. This classification imposes specific procurement, storage, and handling requirements (GHS06 signal word 'Danger', skull-and-crossbones pictogram) that differentiate it from structurally similar carbamates that may not have been notified or carry lower acute toxicity classifications. For example, the methyl carbamate analog (C₁₈H₂₃N₃O₃, MW 329.4) and related benzyl carbamates without the phenylpiperazine moiety have not been assigned Acute Tox. 2 classification in the C&L Inventory, suggesting that the combination of the benzyl carbamate and phenylpiperazine pharmacophores contributes to heightened acute oral toxicity [2]. This regulatory distinction is directly relevant for institutional procurement where safety compliance and risk assessment documentation are mandatory prerequisites for compound acquisition.

acute toxicity CLP regulation safe handling procurement compliance

Carbamate Hydrolytic Stability: Benzyl Carbamate vs. Methyl and Phenyl Carbamates – Implications for In Vitro Assay Reproducibility

Benzyl carbamates undergo hydrolytic cleavage at rates that differ systematically from methyl and phenyl carbamates due to the electron-donating character of the benzyl group, which stabilizes the carbamate toward nucleophilic attack relative to the electron-withdrawing phenyl carbamate [1]. In pH 7.4 phosphate-buffered saline at 37°C, benzyl carbamates typically exhibit hydrolytic half-lives (t₁/₂) of 24–72 hours, compared to 6–18 hours for phenyl carbamates and >96 hours for methyl carbamates [1]. This intermediate stability profile affects DMSO stock solution shelf-life and IC₅₀/EC₅₀ reproducibility in multi-day enzymatic or cellular assays. For procured compound batches, the practical consequence is that CAS 877632-02-5 requires freshly prepared DMSO stocks for assays exceeding 24-hour incubation, whereas the methyl carbamate analog permits pre-prepared frozen aliquots with less degradation risk [2].

carbamate stability hydrolysis half-life assay reproducibility DMSO stock stability

Recommended Application Scenarios for Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate (CAS 877632-02-5) Based on Quantitative Differentiation Evidence


sGC-Focused Cardiovascular Lead Optimization: Benzyl Carbamate as Preferred Scaffold for Intracellular Target Engagement

Based on class-level evidence that O-benzyl carbamates achieve MEC values 3- to >30-fold lower than O-phenyl congeners in sGC cellular assays [1], CAS 877632-02-5 is the preferred procurement choice for medicinal chemistry programs targeting soluble guanylate cyclase stimulation in cardiovascular indications (pulmonary hypertension, heart failure, thrombotic disorders). The higher lipophilicity (clogP advantage +0.5–0.9 log units) enhances passive membrane permeability to the intracellular sGC heterodimer, while the furan-2-yl group maintains critical heme-domain interactions established by the YC-1 pharmacophore model [2]. Researchers should prioritize this compound over phenyl carbamate or thiophene analogs when designing sGC-focused structure–activity relationship (SAR) libraries.

Selective MAGL Inhibition: Unsubstituted Phenylpiperazine as a Clean Pharmacological Tool for Endocannabinoid Research

The unsubstituted phenylpiperazine moiety of CAS 877632-02-5 provides a >100-fold selectivity window for MAGL over FAAH, based on cross-study comparable data from Abide Therapeutics piperazine carbamate series [3]. This selectivity is eroded 10- to >100-fold in the 4-methoxyphenyl and 4-fluorophenyl analogs, respectively [3][4]. For neuroscience and pain research groups investigating endocannabinoid tone modulation via 2-AG elevation without confounding anandamide accumulation, CAS 877632-02-5 offers a demonstrably cleaner pharmacological profile. Procurement should be accompanied by in-house MAGL and FAAH counter-screening to confirm lot-specific selectivity.

Metabolic Stability Profiling and Prodrug Design: Exploiting Furan Oxidative Lability

The furan-2-yl ring of CAS 877632-02-5 is susceptible to CYP450-mediated oxidative ring-opening to reactive cis-enedione intermediates, a metabolic soft spot documented for furan-containing drug candidates [5]. This property, while a liability for oral bioavailability, enables two distinct research applications: (1) use as a tool compound to study furan bioactivation mechanisms and reactive metabolite trapping in hepatocyte incubations, and (2) as a starting point for deuterium isotope effect studies at the furan α-positions to improve metabolic stability. The benzyl carbamate's intermediate hydrolytic t₁/₂ (24–72 hours) is sufficient for short-term in vitro metabolism assays but necessitates daily-fresh DMSO stock preparation for multi-day experimental protocols [6].

Regulatory-Compliant Procurement: Acute Toxicity 2 Classification as a Gatekeeper for Institutional Acquisition

The ECHA-notified Acute Tox. 2 (H300) classification of CAS 877632-02-5 [7] mandates GHS06-compliant handling, including restricted access storage, mandatory PPE (gloves, eye protection, lab coat), and institutional chemical safety committee approval prior to purchase. This regulatory barrier, while increasing procurement lead time, serves as a quality gate that distinguishes research-grade suppliers with verified purity certificates and compliant SDS documentation from non-compliant vendors. Procurement officers should verify supplier-provided SDS alignment with the ECHA C&L notification and budget 5–10 additional business days for internal safety review relative to unclassified carbamate analogs.

Quote Request

Request a Quote for Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.